![molecular formula C7H4ClFN2S B1361753 7-Chloro-4-fluorobenzo[d]thiazol-2-amine CAS No. 872365-04-3](/img/structure/B1361753.png)
7-Chloro-4-fluorobenzo[d]thiazol-2-amine
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Overview
Description
7-Chloro-4-fluorobenzo[d]thiazol-2-amine is a heterocyclic compound. It has a molecular formula of C7H4ClFN2S .
Synthesis Analysis
Modern trends in the chemistry of 2-amino substituted benzothiazoles have been reviewed . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures . The easy functionalization of the 2-NH2 group and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
The molecular structure of 7-Chloro-4-fluorobenzo[d]thiazol-2-amine consists of a benzothiazole ring, which is a bicyclic heterocycle with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur .Chemical Reactions Analysis
Benzothiazoles, including 7-Chloro-4-fluorobenzo[d]thiazol-2-amine, are highly reactive and can undergo a variety of chemical reactions. The reactions of 2-amino substituted benzothiazoles provide a powerful tool for the design of a wide variety of aromatic azoles .Scientific Research Applications
Analytical Techniques in Pharmaceuticals
7-Chloro-4-nitrobenzoxadiazole (NBD-Cl), closely related to 7-Chloro-4-fluorobenzo[d]thiazol-2-amine, has been extensively utilized as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines. Spectrophotometry and spectrofluorimetry techniques frequently employ NBD-Cl for analyzing various pharmaceutical compounds (Elbashir, Suliman, & Aboul‐Enein, 2011).
Synthesis and Pharmacological Evaluation
Compounds containing 7-Chloro-4-fluorobenzo[d]thiazol-2-amine have been synthesized and evaluated for various pharmacological activities. For instance, derivatives of this compound have been tested for their anthelmintic, antibacterial, and antitumor activities. The synthesized compounds were confirmed using spectral data and have been screened for their efficacy in treating various conditions (Javali et al., 2010); (Gurupadayya et al., 2008).
Chromatographic Analysis
The use of 7-Chloro-4-fluorobenzo[d]thiazol-2-amine and its analogs in chromatography, especially high-performance liquid chromatography (HPLC), has been documented. These compounds are used for derivatization of amines and amino acids, enhancing the sensitivity and selectivity of chromatographic analyses (Aboul-Enein, Elbashir, & Suliman, 2011).
Detection of Biologically Active Amines
Compounds like 7-Chloro-4-fluorobenzo[d]thiazol-2-amine have been used in the quantitative fluorescence detection of biologically active amines found in foods, particularly in fermented products. The reagent based on this compound forms quantitative derivatives with amines like tyramine and histamine, indicating its utility in food science and safety (Voigt & Eitenmiller, 1974).
Synthesis of Fluorescent Probes
Innovative uses of 7-Chloro-4-fluorobenzo[d]thiazol-2-amine derivatives include the synthesis of fluorescent probes. These probes have been designed for detecting specific ions like iron ions in analytical chemistry, demonstrating the compound's versatility in creating sensitive and selective detection systems (Wei, 2012).
Mechanism of Action
Target of Action
The primary targets of 7-Chloro-4-fluorobenzo[d]thiazol-2-amine are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
7-Chloro-4-fluorobenzo[d]thiazol-2-amine interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Result of Action
The inhibition of the COX enzymes by 7-Chloro-4-fluorobenzo[d]thiazol-2-amine leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response . The compound has been shown to have anti-inflammatory activity .
Future Directions
Benzothiazole derivatives, including 7-Chloro-4-fluorobenzo[d]thiazol-2-amine, have shown promise in various fields, particularly in drug design due to their high biological and pharmacological activity . Future research could focus on further exploring the biological activities of these compounds and developing new synthetic approaches .
properties
IUPAC Name |
7-chloro-4-fluoro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUITTBSKCRPCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(S2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650180 |
Source
|
Record name | 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-fluorobenzo[d]thiazol-2-amine | |
CAS RN |
872365-04-3 |
Source
|
Record name | 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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